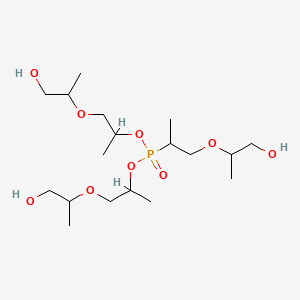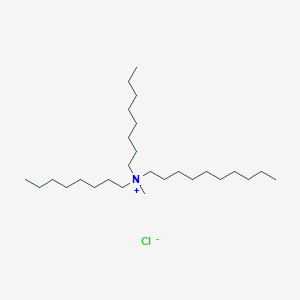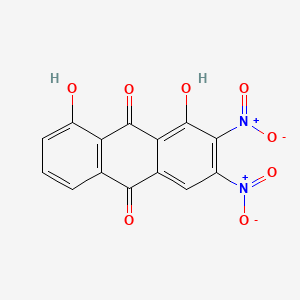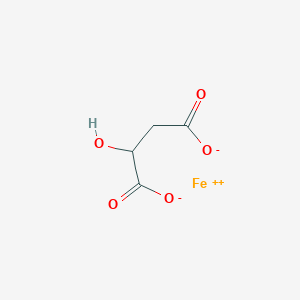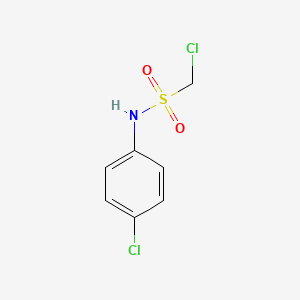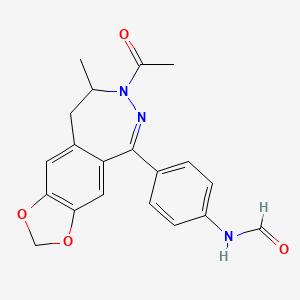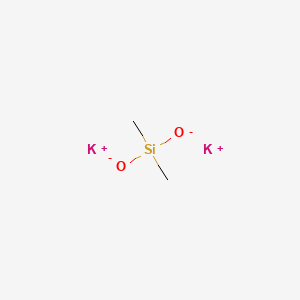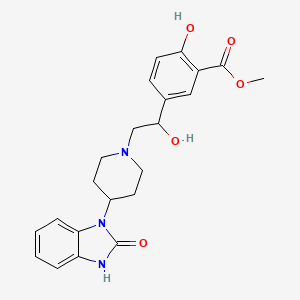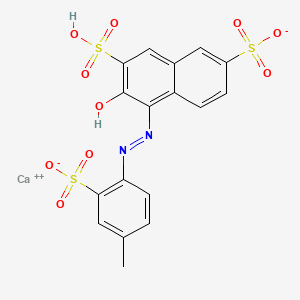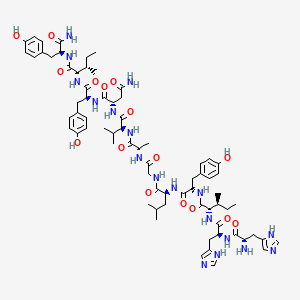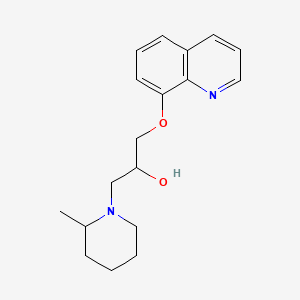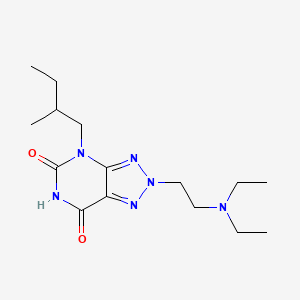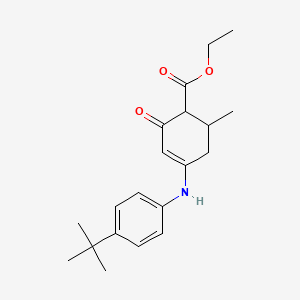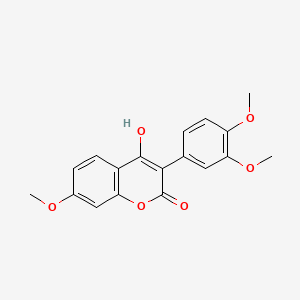
3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the chromone ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
化学反応の分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromones with various functional groups.
科学的研究の応用
3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Mescaline: A naturally occurring compound with methoxy groups at the 3, 4, and 5 positions.
3,4-Dimethoxycinnamic acid: A compound with similar methoxy substitution patterns.
Uniqueness
3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one is unique due to its chromone ring system combined with methoxy and hydroxy functional groups. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
特性
CAS番号 |
56407-04-6 |
|---|---|
分子式 |
C18H16O6 |
分子量 |
328.3 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-4-hydroxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-5-6-12-14(9-11)24-18(20)16(17(12)19)10-4-7-13(22-2)15(8-10)23-3/h4-9,19H,1-3H3 |
InChIキー |
HSSZUNBBDZRWAH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


